molecular formula C8H7IO B162295 5-Iodo-2,3-dihydrobenzofuran CAS No. 132464-84-7

5-Iodo-2,3-dihydrobenzofuran

Cat. No.: B162295
CAS No.: 132464-84-7
M. Wt: 246.04 g/mol
InChI Key: BSLVNOLUEJOXMR-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7IO and a molecular weight of 246.05 . It is used for research and development purposes .


Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .

Scientific Research Applications

1. Synthesis and Chemical Applications

5-Iodo-2,3-dihydrobenzofuran is a significant compound in the field of synthetic chemistry. For instance, it is used in the synthesis of various heterocyclic compounds, which are essential in drug discovery and material science. Wu et al. (2018) developed a catalytic system for synthesizing 2,3-dihydrobenzofuran scaffolds, emphasizing the compound's utility in creating valuable chemical structures (Wu et al., 2018). Additionally, Mahajan et al. (2002) demonstrated a method for regioselective synthesis of β-iodo ethers and iodohydrins, showcasing the compound's versatility in chemical transformations (Mahajan et al., 2002).

2. Pharmacological Research

Research into the pharmacological applications of this compound has led to insights into its potential uses in medicine. For example, Kung et al. (1990) investigated its use as a selective dopamine D-2 receptor imaging agent, highlighting its potential in neurological studies (Kung et al., 1990). Furthermore, Turan-Zitouni et al. (1996) synthesized derivatives of 5-methoxy-3-[(benzazole-2-yl) thioacetylamino]-2,3-dihydrobenzofuran and researched their antihypertensive activities, indicating potential applications in cardiovascular health (Turan-Zitouni et al., 1996).

3. Material Science and Engineering

In the field of material science and engineering, this compound has been explored for its properties and applications. Adole et al. (2020) demonstrated its use in the synthesis of chalcone derivatives using ultrasound irradiation, showcasing its potential in green chemistry and energy-efficient processes (Adole et al., 2020).

Safety and Hazards

According to the safety data sheet, 5-Iodo-2,3-dihydrobenzofuran is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Benzofuran and its derivatives, including 5-Iodo-2,3-dihydrobenzofuran, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have emerged as a pharmacophore of choice for designing antimicrobial agents . This suggests that there is potential for future research and development in this area .

Properties

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLVNOLUEJOXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371150
Record name 5-Iodo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132464-84-7
Record name 2,3-Dihydro-5-iodobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132464-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132464-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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